Boc-D-N-Me-Phe DCHA

Description

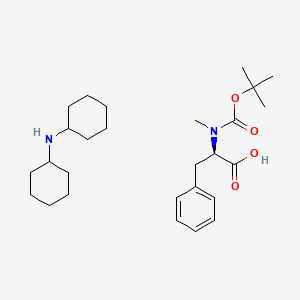

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-D-N-Me-Phe DCHA: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine dicyclohexylammonium salt (this compound). This compound is a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery.

Chemical Identity and Structure

This compound is the dicyclohexylammonium (DCHA) salt of Boc-protected N-methyl-D-phenylalanine. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing unwanted reactions during peptide synthesis, while the DCHA salt form enhances the compound's crystallinity and stability, making it easier to handle and purify.

The chemical structure consists of two components: the protected amino acid anion and the dicyclohexylammonium cation.

IUPAC Name: N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid[1].

Canonical SMILES: CC(C)(C)OC(N(C)--INVALID-LINK--C(O)=O)=O.C(CC1)CCC1NC1CCCCC1[1].

InChI Key: FWRIXWOUYCASFG-ZLTKDMPESA-N.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 102185-45-5[1][2] |

| Molecular Formula | C₁₅H₂₁NO₄·C₁₂H₂₃N[1] |

| Molecular Weight | 460.7 g/mol [1] |

| MDL Number | MFCD01861359 |

Physicochemical Properties

The physical and chemical properties of this compound make it a stable and versatile reagent for laboratory use.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid / Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |

| Storage Temperature | Store at -20°C. | [1] |

Experimental Protocols and Characterization

General Synthesis

The synthesis of this compound typically involves a two-step process:

-

Boc Protection of N-methyl-D-phenylalanine: N-methyl-D-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture like dioxane/water or dichloromethane. The reaction introduces the Boc protecting group onto the secondary amine.

-

DCHA Salt Formation: After the protection reaction is complete and the product (Boc-D-N-Me-Phe-OH) is isolated, it is dissolved in a suitable organic solvent such as ethyl acetate or diethyl ether. Dicyclohexylamine (DCHA) is then added, often dropwise. The dicyclohexylammonium salt precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for this compound.

Characterization Methods

-

Thin-Layer Chromatography (TLC): TLC is a common method to monitor the progress of the reaction and assess the purity of the final product. A purity of ≥98% is often reported for commercial products[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. Specific peaks corresponding to the protons and carbons of the Boc group, the phenylalanine backbone, and the dicyclohexylammonium counterion would be expected[5][6].

-

Melting Point Analysis: The melting point of the crystalline salt is a key indicator of its purity.

Applications in Research and Drug Development

This compound is primarily used as a building block in peptide synthesis, a fundamental process in drug discovery and development[][].

-

Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is a key component in the stepwise assembly of peptide chains on a solid support. The N-methylation of the phenylalanine residue can impart unique conformational properties to the resulting peptide and increase its resistance to enzymatic degradation, enhancing its potential as a therapeutic agent.

-

Synthesis of Bioactive Peptides: It serves as a reactant in the synthesis of complex natural product analogs, such as novel teixobactin analogs, which are being investigated as potent antibiotics[2].

-

Lead Compound Optimization: In medicinal chemistry, the introduction of N-methylated amino acids like this one is a common strategy to fine-tune the pharmacological properties of a lead compound, including its binding affinity, selectivity, and metabolic stability[].

Diagram: Role in Solid-Phase Peptide Synthesis (SPPS)dot

References

Technical Guide: Boc-D-N-Me-Phe DCHA in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-N-α-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA), a crucial building block in peptide chemistry. This document covers its chemical properties, applications in solid-phase peptide synthesis (SPPS), and insights into the potential biological activities of peptides incorporating this modified amino acid.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 102185-45-5 |

| Molecular Formula | C₂₇H₄₄N₂O₄ |

| Molecular Weight | 460.649 g/mol [1] |

| Appearance | White powder[1] |

| Purity | ≥98.0%[2] |

| Storage | Recommended at -20°C[2] |

Applications in Peptide Synthesis

This compound is a specialized amino acid derivative primarily utilized as a pharmaceutical intermediate in the synthesis of peptides.[1] Its unique structure offers several advantages in drug development:

-

Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides temporary protection of the alpha-amino group during peptide synthesis. This is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS), ensuring the controlled, stepwise addition of amino acids to the growing peptide chain.[3]

-

N-Methylation : The methyl group on the alpha-amino nitrogen introduces conformational constraints to the peptide backbone. This modification can enhance the resulting peptide's resistance to enzymatic degradation, improve membrane permeability, and increase photolytic stability, which are desirable pharmacokinetic properties for therapeutic peptides.[3]

-

D-Configuration : The incorporation of a D-amino acid, as opposed to the naturally occurring L-amino acids, further contributes to the enzymatic stability of the peptide. This can lead to a longer in vivo half-life and enhanced therapeutic efficacy.[3]

-

DCHA Salt : The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and solubility in organic solvents, facilitating its use in synthesis protocols.[1]

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol is based on established methods for Boc chemistry and considerations for N-methylated amino acids.

Materials and Reagents

-

This compound

-

Appropriate resin for the desired C-terminal (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, PyBOP)

-

HOBt or Oxyma Pure

-

Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether

Synthesis Cycle

The synthesis of the peptide occurs in a cyclical manner, with each cycle consisting of deprotection, neutralization, and coupling steps.

-

Place the resin in a reaction vessel.

-

Wash the resin with DCM to induce swelling.

-

Perform the initial deprotection of the pre-loaded amino acid on the resin if necessary.

-

Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[4]

-

A shorter pre-wash of 1-2 minutes with the TFA/DCM solution can be performed.[4]

-

Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[4]

-

Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM.[5]

-

Repeat the neutralization step to ensure complete conversion to the free amine.[5]

-

Wash the resin with DCM to remove excess base.[5]

Due to the steric hindrance of the N-methyl group, coupling of this compound may require specific conditions for optimal efficiency.

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU/HOBt or HATU in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution to the resin.

-

Add DIEA to initiate the coupling reaction. The reaction time may need to be extended compared to non-methylated amino acids.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of a successfully coupled N-methylated residue) or the Isatin test.[6] Double coupling may be necessary to achieve a high yield.

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

This is typically achieved using a strong acid such as HF or TFMSA. A cocktail of scavengers is added to the cleavage mixture to prevent side reactions with sensitive amino acid residues.[4]

-

The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented, the inclusion of D-amino acids and N-methylated residues can confer significant biological activities. Research on peptides with similar structural motifs provides insights into their potential therapeutic applications.

-

N-formyl Peptide Receptor (FPR) Modulation : Peptides containing D-phenylalanine have been shown to act as antagonists for FPR1, a receptor involved in inflammatory responses.[7] Conversely, other D-peptide analogues have demonstrated pro-angiogenic potential through interaction with FPR3.[8] The incorporation of Boc-D-N-Me-Phe could therefore be a strategy to develop modulators of these inflammation and angiogenesis-related pathways.

-

Antibacterial Agents : Boc-protected dipeptides containing phenylalanine have been investigated as broad-spectrum antibacterial agents with biofilm eradication capabilities.[9] The self-assembly of these peptides into nanostructures appears to contribute to their membrane permeabilization effects on bacteria.[9]

The unique structural characteristics of this compound make it a valuable tool for medicinal chemists aiming to design peptides with enhanced stability and specific biological activities. Further research is warranted to explore the full therapeutic potential of peptides incorporating this modified amino acid.

Visualizations

Boc-SPPS Workflow

Caption: General workflow for one cycle of Boc-Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Structural Features to Peptide Properties

Caption: Relationship between the structural features of Boc-D-N-Me-Phe and the resulting properties of the peptide.

References

- 1. chempep.com [chempep.com]

- 2. asianpubs.org [asianpubs.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Boc-D-N-Me-Phe DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Boc-D-N-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA). As a crucial building block in peptide synthesis and pharmaceutical research, understanding its stability profile is paramount for ensuring the integrity and purity of synthesized peptides and novel therapeutic agents.[1]

Core Concepts: Chemical Stability

This compound is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is salified with dicyclohexylamine (DCHA). This specific formulation offers advantages in terms of handling and stability.

The Boc protecting group is known for its sensitivity to acidic conditions, which facilitates its removal during peptide synthesis.[2][3] Conversely, it is generally stable in the presence of most nucleophiles and bases. The formation of the dicyclohexylammonium salt is a common strategy to convert potentially oily or difficult-to-handle Boc-amino acids into stable, crystalline solids.[4] This salt form enhances the compound's overall stability and ease of handling, which is critical for maintaining product quality during research and manufacturing.[5]

Recommended Storage Conditions

While specific quantitative stability data under various environmental conditions (e.g., humidity, light) for this compound is not extensively published, recommendations can be compiled from supplier data for the same or analogous compounds. A conservative approach is recommended to ensure the long-term integrity of the material.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8°C (Short-term) | Recommended by some suppliers for routine storage.[1] |

| -20°C (Long-term) | Suggested for extended use to ensure integrity and efficacy.[5] | |

| Humidity | Store in a dry environment | Protect from moisture, which can facilitate hydrolysis, especially in the presence of acidic impurities. |

| Light | Protect from light | As a general precaution for complex organic molecules to prevent potential photodegradation. |

| Inert Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent slow oxidation. |

A retest period of 12 months after receipt is suggested by suppliers of similar Boc-protected amino acid DCHA salts, highlighting the importance of periodic quality control even under recommended storage conditions.[6]

Potential Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This process, known as deprotection, is intentionally induced during peptide synthesis but can occur slowly over time if the compound is exposed to acidic conditions, leading to the formation of N-methyl-D-phenylalanine and byproducts.

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and monitoring its purity over time. The following outlines a general experimental workflow for such a study.

Workflow for Stability Testing

Caption: General workflow for a stability study of this compound.

Methodology for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

-

Acid Hydrolysis:

-

Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Monitor the degradation over time by taking aliquots, neutralizing them, and analyzing by a suitable chromatographic method (e.g., HPLC).

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use a dilute base (e.g., 0.1 M NaOH).

-

Given the general stability of the Boc group to bases, less degradation is expected compared to acidic conditions.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at a controlled temperature and monitor degradation over time.

-

-

Photostability:

-

Expose a solid sample of the compound to a controlled light source with a specific illumination (e.g., as per ICH Q1B guidelines).

-

Analyze the sample at a defined time point for any degradation.

-

Conclusion

This compound is a stable compound under recommended storage conditions, primarily due to the formation of the dicyclohexylammonium salt. The main vulnerability is the acid-labile Boc group. For researchers, scientists, and drug development professionals, adherence to proper storage conditions—cool, dry, and protected from light—is crucial for maintaining the compound's purity and reactivity. Implementing a robust stability testing program, including forced degradation studies, is recommended to fully characterize its stability profile and establish a reliable shelf-life for its intended application.

References

A Technical Guide to the Commercial Landscape and Synthetic Application of Boc-D-N-Me-Phe DCHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acid residues is a critical modification in medicinal chemistry, often imparting peptides with enhanced metabolic stability, improved cell permeability, and constrained conformations that can lead to increased potency and receptor selectivity.[1] Boc-D-N-Me-Phe DCHA, a protected form of D-N-methyl-phenylalanine, is a key building block for the incorporation of this valuable moiety into peptide-based therapeutics. This technical guide provides an in-depth overview of the commercial suppliers of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a comparative analysis of coupling efficiencies.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, often with varying purity levels and in different quantities. The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative. Below is a summary of commercially available options.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Various | This compound | 102185-45-5 | C27H44N2O4 | 460.65 g/mol | Typically ≥95% |

| ApexBio | Boc-D-N-Me-Phe.DCHA | 102185-45-5 | C27H44N2O4 | 460.65 g/mol | High Purity |

| Doron Scientific | This compound | 102185-45-5 | C27H44N2O4 | 460.65 g/mol | Not specified |

Experimental Protocols

The successful incorporation of N-methylated amino acids like Boc-D-N-Me-Phe-OH into a peptide sequence requires specific considerations due to the steric hindrance and reduced nucleophilicity of the secondary amine. The following protocols outline the necessary steps from the conversion of the DCHA salt to the free acid and its subsequent coupling in SPPS.

Conversion of this compound to the Free Acid

Prior to its use in peptide coupling reactions, the dicyclohexylamine (DCHA) salt must be removed to yield the free acid form of the N-protected amino acid.[2]

Methodology:

-

Dissolve the this compound salt in dichloromethane (DCM).[2]

-

Transfer the solution to a separatory funnel and extract it three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO4) solution.[2]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the free acid, Boc-D-N-Me-Phe-OH, as a solid or oil.[2]

Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-D-N-Me-Phe-OH

The coupling of N-methylated amino acids is notoriously challenging due to steric hindrance.[3] Standard coupling reagents are often inefficient, necessitating the use of more potent activators. Below is a comparison of recommended coupling strategies and a generalized workflow.

Comparative Coupling Reagent Efficiency for N-Methylated Amino Acids

| Coupling Reagent | Class | Relative Efficiency | Key Considerations |

| HATU | Uronium/Aminium Salt | Very High | Highly effective for sterically hindered couplings. Requires a non-nucleophilic base like DIPEA.[3][4] |

| PyBOP | Phosphonium Salt | High | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[4] |

| PyBroP | Phosphonium Salt | High | Particularly effective for coupling N-methyl amino acids.[3] |

| HBTU/HCTU | Uronium/Aminium Salt | Moderate | Less effective than HATU for N-methylated residues.[3] |

| DIC/HOBt | Carbodiimide/Additive | Low to Moderate | Generally not recommended for difficult couplings involving N-methylated amino acids due to slow reaction rates and potential for side reactions.[5] |

General SPPS Workflow for Coupling Boc-D-N-Me-Phe-OH

References

The Strategic Role of Dicyclohexylamine (DCHA) Salts in Handling Boc-Protected Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of peptide synthesis, the chemical stability and physical handling characteristics of starting materials are paramount to achieving high yields and purity in the final product. Boc-protected amino acids, fundamental building blocks in solid-phase and solution-phase peptide synthesis, often present challenges due to their physical form, with many being oils or low-melting-point solids. This technical guide provides an in-depth examination of the use of dicyclohexylamine (DCHA) as a counterion to form stable, crystalline salts of Boc-protected amino acids. We will explore the chemical principles underlying this technique, its practical applications, and the significant advantages it offers in terms of purification, stability, and handling. This guide includes detailed experimental protocols for the formation and subsequent liberation of the free amino acid, a comprehensive data table for comparative analysis of physical properties, and illustrative diagrams to elucidate key workflows and chemical transformations.

Introduction: Overcoming Handling Challenges in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, effectively shielding the α-amino group of amino acids to allow for controlled, sequential peptide bond formation. While the Boc group provides excellent protection, the resulting N-Boc-amino acids frequently manifest as oils, amorphous solids, or compounds with low melting points. These physical properties can introduce significant difficulties in purification, accurate weighing, and long-term storage, thereby impacting the efficiency and reproducibility of peptide synthesis.

To mitigate these challenges, the formation of dicyclohexylammonium (DCHA) salts has become a widely adopted strategy. Dicyclohexylamine, a secondary amine, reacts with the free carboxylic acid group of the Boc-amino acid in a simple acid-base reaction to yield a stable and highly crystalline salt. This straightforward conversion offers a practical solution to the handling issues associated with many Boc-protected amino acids.

The Role and Advantages of DCHA Salt Formation

The primary function of DCHA in this context is to act as a basic counterion, forming an ionic bond with the acidic carboxyl group of the Boc-amino acid. This transformation from a covalent free acid to an ionic salt imparts several key advantages:

-

Enhanced Crystallinity: The most significant benefit of DCHA salt formation is the induction of crystallinity. Oily or amorphous Boc-amino acids are converted into well-defined crystalline solids. This facilitates isolation by filtration and allows for effective purification through recrystallization.

-

Improved Handling and Stability: The resulting crystalline salts are typically free-flowing powders with higher melting points, making them easier to handle, weigh accurately, and store. The salt form often exhibits enhanced stability, reducing the likelihood of degradation over time.

-

Simplified Purification: The ability to recrystallize the DCHA salt provides an effective method for removing impurities generated during the synthesis of the Boc-amino acid itself, ensuring the use of high-purity building blocks in subsequent peptide synthesis steps.

The general workflow for the preparation and utilization of Boc-amino acid DCHA salts is depicted in the following diagram:

Caption: General workflow for the preparation and use of Boc-amino acid DCHA salts.

Quantitative Data: Physical Properties of Free Acids vs. DCHA Salts

The conversion of a Boc-amino acid from its free acid form to its DCHA salt results in a significant change in its physical properties, most notably its physical state and melting point. The following table provides a comparison for several common Boc-amino acids.

| Boc-Amino Acid | Physical State (Free Acid) | Melting Point (°C) (Free Acid) | Physical State (DCHA Salt) | Melting Point (°C) (DCHA Salt) |

| Boc-Alanine | White powder | 79-83 | Crystalline Solid | 138-140 |

| Boc-Glycine | White solid | 86-89 | Crystalline Solid | 174-176 |

| Boc-Leucine | White powder | 85-90 | Crystalline Solid | 129-131 |

| Boc-Phenylalanine | White solid | 85-87 | Crystalline Solid | 135-137 |

| Boc-Proline | Colorless oil | 133-135 | Crystalline Solid | 178-180 |

| Boc-Valine | White solid | 77-80 | Crystalline Solid | 143-145 |

Experimental Protocols

Protocol for the Formation of Boc-Amino Acid DCHA Salt

This protocol describes the general procedure for converting an oily or difficult-to-purify Boc-amino acid into its crystalline DCHA salt.

Materials:

-

Boc-protected amino acid (free acid)

-

Dicyclohexylamine (DCHA)

-

Diethyl ether or Ethyl acetate

-

Hexane (as an anti-solvent, optional)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude Boc-amino acid in a minimal amount of diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add one equivalent of dicyclohexylamine dropwise to the cooled solution.

-

The DCHA salt will typically precipitate as a white solid. Continue stirring for 30-60 minutes in the ice bath to ensure complete precipitation.

-

(Optional) If precipitation is slow, add an equal volume of hexane to decrease the solubility of the salt.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any excess DCHA.

-

Dry the purified Boc-amino acid DCHA salt under vacuum.

Caption: Experimental workflow for the formation of a Boc-amino acid DCHA salt.

Protocol for the Liberation of the Free Boc-Amino Acid from its DCHA Salt

Prior to its use in peptide coupling, the free carboxylic acid must be regenerated from the DCHA salt.

Materials:

-

Boc-amino acid DCHA salt

-

Ethyl acetate or Dichloromethane (DCM)

-

10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the Boc-amino acid DCHA salt in a mixture of ethyl acetate (or DCM) and a 10% aqueous KHSO₄ solution in a separatory funnel.

-

Shake the funnel vigorously. The DCHA will be protonated and move into the aqueous layer, while the free Boc-amino acid will remain in the organic layer.

-

Separate the organic layer.

-

Wash the organic layer twice more with the 10% aqueous KHSO₄ solution to ensure complete removal of DCHA.

-

Wash the organic layer with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the pure, free Boc-amino acid.

Caption: Signaling pathway for the liberation of the free Boc-amino acid.

Conclusion

The formation of dicyclohexylamine salts is an invaluable technique in the field of peptide chemistry for improving the handling, purification, and stability of Boc-protected amino acids. This simple and effective method transforms often problematic oily or low-melting-point compounds into stable, crystalline solids. The provided protocols offer a clear guide for the practical implementation of this strategy, while the comparative data highlights the significant physical changes that facilitate easier handling. For researchers and professionals in drug development and peptide synthesis, the use of DCHA salts represents a key step in ensuring the quality and consistency of their synthetic workflows, ultimately contributing to the successful production of complex peptide molecules.

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylated amino acids into peptide sequences represents a pivotal strategy in medicinal chemistry and drug development. This modification, the substitution of the amide proton with a methyl group, offers a subtle yet powerful tool to enhance the therapeutic potential of peptide-based candidates. By altering the peptide backbone's fundamental properties, N-methylation can overcome inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. This technical guide provides an in-depth exploration of the core principles, synthetic methodologies, and functional consequences of N-methylation in peptide synthesis.

The Impact of N-Methylation on Peptide Properties

The primary advantages of incorporating N-methylated amino acids stem from the structural and conformational changes they impart to the peptide backbone. These modifications translate into significant improvements in pharmacokinetic and pharmacodynamic properties.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][2][3] This is achieved through two main mechanisms:

-

Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of proteases to the scissile peptide bond.[1]

-

Disruption of Enzyme Recognition: The absence of the amide proton disrupts the hydrogen-bonding patterns that many proteases rely on for substrate recognition and binding.[1]

This enhanced stability leads to a longer plasma half-life, a crucial factor for reducing dosing frequency and improving patient compliance.

Improved Oral Bioavailability and Membrane Permeability

N-methylation can significantly enhance a peptide's ability to cross biological membranes, a key determinant of oral bioavailability.[4][5][6][7] This is attributed to:

-

Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the desolvation penalty for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.

-

Favorable Conformational Pre-organization: N-methylation can induce and stabilize conformations that are more amenable to passive diffusion across membranes.

Modulation of Receptor Binding Affinity and Specificity

The conformational constraints imposed by N-methylation can have a profound impact on a peptide's interaction with its biological target.[8][9][10] By restricting the available conformational space, N-methylation can pre-organize the peptide into its bioactive conformation, leading to:

-

Enhanced Binding Affinity: A more rigid, pre-organized conformation can reduce the entropic penalty upon binding to a receptor, resulting in higher affinity.

-

Improved Specificity: The conformational restriction can favor binding to a specific receptor subtype over others, leading to improved selectivity and a better side-effect profile.

It is important to note that the effect of N-methylation on receptor binding is highly dependent on the position of the modification, and a systematic "N-methyl scan" is often necessary to identify optimal locations.[8]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the significant impact of N-methylation on key peptide properties.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [1] |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [1] | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [1] | |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [1] | |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [1] |

Table 2: Comparative Oral Bioavailability of N-Methylated vs. Non-Methylated Peptides

| Peptide | Modification | Oral Bioavailability (F%) in Rats | Reference |

| Cyclic Hexapeptide | Non-methylated | Not bioavailable | [7][11] |

| Mono-N-methylated | ~10% | [7][11] | |

| Cyclic Hexapeptide | Non-methylated | Low | [4][5] |

| Tri-N-methylated | 28% | [4][5] |

Table 3: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides (Melanocortin Receptors)

| Compound | N-Methylation | hMC1R pEC50 | hMC1R pKi | hMC3R pEC50 | hMC3R pKi | hMC4R pEC50 | hMC4R pKi | Reference |

| Analogue 4 | Non-N-methylated | 8.06 ± 0.11 | - | - | - | - | - | [12] |

| Analogue 2 | Non-N-methylated | 7.19 ± 0.22 | - | - | - | - | - | [12] |

| Analogue 14 | Single N-methyl group | 9.87 ± 0.14 | 8.95 ± 0.11 | 8.11 ± 0.10 | 6.41 ± 0.05 | 7.86 ± 0.16 | 7.59 ± 0.09 | [12] |

| Analogue 6 | Multiple N-methyl groups | - | - | - | 7.29 ± 0.05 | - | 7.52 ± 0.04 | [12] |

pEC50 is the negative logarithm of the half-maximal effective concentration. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency/affinity.

Experimental Protocols for the Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides can be approached in two main ways: by incorporating pre-synthesized N-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS), or by performing N-methylation directly on the resin-bound peptide.

Protocol for On-Resin N-Methylation using o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)

This is a widely used and efficient three-step procedure for the site-selective N-methylation of peptides on a solid support.[12][13]

Materials:

-

Peptide-bound resin (with a free N-terminal amine)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

Procedure:

-

Sulfonylation (Protection of the N-terminal amine):

-

Swell the peptide-bound resin (1 equivalent) in NMP for 15 minutes in an SPPS vessel.

-

Drain the NMP.

-

Prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.

-

Add the solution to the resin and shake for 15-30 minutes at room temperature.

-

Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

-

Optional: Perform a Kaiser test to confirm the complete protection of the primary amine (the resin should remain colorless).

-

-

Methylation:

-

Prepare a solution of DBU (5 equivalents) in NMP.

-

Add the solution to the resin and shake for 2 minutes at room temperature.

-

Add dimethyl sulfate (10 equivalents) or methyl iodide to the resin and shake for 5 minutes at room temperature.

-

Repeat the DBU and methylating agent addition and shaking steps.

-

Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

-

-

Desulfonylation (Deprotection):

-

Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.

-

Add the solution to the resin and shake for 5 minutes at room temperature.

-

Repeat the addition of the deprotection solution and shaking.

-

Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

-

The resin is now ready for the coupling of the next amino acid.

Protocol for Fukuyama-Mitsunobu N-Methylation of a Nosyl-Protected Amino Acid

The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides under mild conditions, making it suitable for the synthesis of N-methylated amino acids.[14][15]

Materials:

-

N-(2-nitrobenzenesulfonyl)-amino acid (Ns-amino acid)

-

Methanol (or another alcohol for methylation)

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Thiophenol

-

Potassium hydroxide (KOH) or other suitable base

-

Acetonitrile

Procedure:

-

Mitsunobu Reaction (Methylation):

-

Dissolve the Ns-amino acid (1 equivalent), triphenylphosphine (1.5 equivalents), and methanol (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-methylated Ns-amino acid by column chromatography.

-

-

Deprotection of the Nosyl Group:

-

Dissolve the purified N-methylated Ns-amino acid (1 equivalent) in acetonitrile.

-

In a separate flask, prepare a solution of potassium thiophenolate by reacting thiophenol (2.5 equivalents) with potassium hydroxide (2.5 equivalents) in acetonitrile at 0 °C.

-

Add the N-methylated Ns-amino acid solution to the potassium thiophenolate solution.

-

Heat the reaction mixture to 50 °C for approximately 40 minutes.

-

Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final N-methyl amino acid by column chromatography or distillation.

-

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important workflows and signaling pathways related to N-methylated peptides.

Conclusion

The incorporation of N-methylated amino acids is a well-established and powerful strategy for enhancing the drug-like properties of therapeutic peptides. By improving metabolic stability, increasing oral bioavailability, and allowing for the fine-tuning of receptor affinity and selectivity, N-methylation provides a versatile tool for overcoming the inherent limitations of native peptides. The synthetic methodologies, including on-resin techniques and the synthesis of N-methylated building blocks, are now well-developed, enabling the systematic exploration of this modification in peptide drug discovery programs. As the demand for novel and effective peptide therapeutics continues to grow, the strategic use of N-methylation will undoubtedly play an increasingly important role in the development of the next generation of peptide-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. tcichemicals.com [tcichemicals.com]

understanding Boc protection in solid-phase peptide synthesis

An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the stepwise addition of amino acids to a growing peptide chain attached to an insoluble solid support.[1] The tert-butyloxycarbonyl (Boc) protection strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[2][] This approach is characterized by a graduated acid lability scheme: the Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a strong acid, typically anhydrous hydrogen fluoride (HF).[1][2][4]

The Boc/Bzl (benzyl) protection scheme is considered quasi-orthogonal because both protecting groups are removed by acidic conditions, but their differing lability to varying acid strengths allows for selective removal.[5][6] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption due to its milder reaction conditions, the Boc strategy remains a valuable and robust tool, particularly for the synthesis of long or "difficult" sequences prone to aggregation.[2][7] The acidic deprotection step in Boc chemistry results in the protonation of the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation issues.[2]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of Boc-SPPS for professionals in research and drug development.

The Boc-SPPS Cycle: A Stepwise Approach

The synthesis of a peptide using the Boc strategy follows a cyclical process, with each cycle incorporating one amino acid into the growing peptide chain. The fundamental steps in each cycle are:

-

Deprotection: Removal of the Nα-Boc protecting group from the terminal amino acid of the resin-bound peptide.

-

Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction.

-

Coupling: Activation and coupling of the next Nα-Boc protected amino acid to the deprotected N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled.[1] The final stage of the synthesis involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[8]

Core Chemical Reagents and Their Roles

A thorough understanding of the reagents used in Boc-SPPS is crucial for successful peptide synthesis.

| Reagent | Function | Typical Concentration/Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Nα-Boc Deprotection | 25-55% in Dichloromethane (DCM) | A moderately strong acid that selectively removes the acid-labile Boc group.[2][9][10] |

| Diisopropylethylamine (DIEA) | Neutralization | 5-10% in DCM or DMF | A hindered base used to neutralize the N-terminal trifluoroacetate salt to the free amine.[1][11] |

| Coupling Reagents (e.g., HBTU, HATU, DCC) | Carboxyl Group Activation | 2-4 equivalents | Facilitate the formation of the amide bond between the incoming amino acid and the N-terminus of the peptide chain.[12][13] |

| Hydrogen Fluoride (HF) | Final Cleavage & Side-Chain Deprotection | Liquid, anhydrous, typically at 0°C | A strong acid used to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups.[8][14][15] Requires specialized, HF-resistant apparatus.[9][14] |

| Scavengers (e.g., anisole, p-cresol, DMS) | Cation Trapping | Varies depending on the cleavage cocktail | Added during the final HF cleavage to trap reactive carbocations generated from the protecting groups, preventing side reactions with sensitive amino acid residues.[1][9][14] |

| Solvents (e.g., DCM, DMF) | Resin Swelling & Reagent Dissolution | N/A | Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents used for swelling the resin and as reaction media.[1] |

Experimental Protocols

General Boc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle for the addition of one amino acid.

-

Resin Swelling:

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the swollen resin.[9]

-

Perform a short pre-wash for 1-5 minutes, drain, and then add fresh deprotection solution.[1][9]

-

Agitate the mixture for 15-25 minutes.[9]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (2x) and isopropanol (IPA) (2x).[9]

-

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[1][12]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add 4-8 equivalents of DIEA to initiate the coupling reaction.[1][12]

-

Agitate the mixture for 1-2 hours at room temperature.[12]

-

Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test.[12]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

In Situ Neutralization Protocol

This modified protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences.[16][17]

-

Deprotection and Washing: Follow steps 1 and 2 as in the general protocol. After deprotection, perform thorough washes with DCM and DMF.

-

In Situ Neutralization and Coupling:

-

In a separate vessel, pre-activate the incoming Boc-amino acid by dissolving it with the coupling reagent in DMF.

-

Add the activating base (e.g., DIEA) to this solution.

-

Add the pre-activated amino acid solution directly to the TFA salt of the peptide-resin.[17]

-

Neutralization and coupling occur concurrently.[17]

-

Agitate for the required coupling time.

-

Drain the reaction mixture and wash the resin thoroughly with DMF.[17]

-

Final Cleavage with Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.[9][14][15]

-

Pre-Cleavage Preparation:

-

HF Cleavage Procedure:

-

Work-up:

-

After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.[9][14]

-

The crude peptide is then precipitated with cold diethyl ether.[1]

-

Collect the precipitated peptide by filtration or centrifugation and wash it multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]

-

Dry the peptide under vacuum.[1]

-

-

Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Key Chemical Pathways and Workflows

Overall Boc-SPPS Workflow

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Boc Deprotection and Neutralization Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection and subsequent neutralization.

Peptide Coupling Workflow (HBTU Example)

Caption: Workflow for amino acid activation and coupling using HBTU.

Side Reactions and Mitigation Strategies

While a robust method, Boc-SPPS is susceptible to several side reactions that can impact the purity and yield of the final peptide.

| Side Reaction | Description | Mitigation Strategy |

| Alkylation | Reactive carbocations (e.g., tert-butyl cations from Boc deprotection or benzyl cations from final cleavage) can alkylate nucleophilic side chains, particularly Trp, Met, and Cys.[5][11][14] | Use of scavengers (e.g., dithioethane (DTE) in deprotection solutions, anisole/thiocresol in HF cleavage) to trap carbocations.[5][9][11] |

| Aspartimide Formation | The side-chain carboxyl group of aspartic acid can cyclize to form a stable five-membered aspartimide ring, particularly in Asp-Gly or Asp-Ser sequences. This can lead to chain termination or the formation of β-peptide bonds.[9] | Careful selection of side-chain protecting groups for Asp; use of coupling conditions that minimize this side reaction. |

| Diketopiperazine Formation | After the coupling of the second amino acid, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, forming a cyclic dipeptide and terminating the chain.[9] | Use of resins like PAM (phenylacetamidomethyl) which are more stable to the repetitive TFA treatments.[9] In situ neutralization protocols can also reduce the time the free amine is available to initiate this reaction.[9][17] |

| Pyroglutamate Formation | An N-terminal glutamine (Gln) residue can cyclize to form pyroglutamic acid, especially in the presence of acid.[16] | Minimize exposure to acidic conditions; ensure complete coupling to prevent free N-terminal Gln. |

Conclusion: Boc vs. Fmoc - A Strategic Choice

Both Boc and Fmoc SPPS are powerful methods for peptide synthesis. The choice between them is often dictated by the specific requirements of the peptide and available resources.[2]

-

Boc-SPPS is advantageous for synthesizing long and difficult sequences prone to aggregation due to the anti-aggregating effect of the protonated N-terminus during synthesis.[2] However, it requires the use of hazardous reagents like HF and specialized equipment.[2]

-

Fmoc-SPPS has become the more common method for routine synthesis due to its milder, base-labile deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for easier automation.[2][]

Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies empowers researchers to make informed decisions, enabling the successful synthesis of their target peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]

- 8. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Incorporation of Boc-D-N-Me-Phe DCHA for Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. Among these, N-methylated amino acids, such as Boc-D-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA), are of particular interest. The N-methyl group provides steric hindrance that can significantly increase metabolic stability by preventing enzymatic degradation.[1] This modification can also induce conformational constraints, leading to improved receptor affinity and selectivity, and enhance membrane permeability, which is crucial for oral bioavailability.[2][3]

This technical guide provides a comprehensive overview of the principles and practices for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). It includes a comparative analysis of coupling reagents, detailed experimental protocols, and methods for the analytical characterization of the final N-methylated peptide.

Data Presentation: Comparative Performance of Coupling Reagents

The primary challenge in incorporating Boc-D-N-Me-Phe is the steric hindrance at the secondary amine, which can lead to slower coupling kinetics and incomplete reactions. The choice of coupling reagent is therefore critical to achieving high yields and purity. While direct comparative data for this compound is limited, the following tables summarize the expected performance of common coupling reagents based on studies with other sterically hindered and N-methylated amino acids.

Table 1: Coupling Efficiency and Purity with Various Reagents

| Coupling Reagent | Class | Typical Coupling Yield (%) | Crude Peptide Purity (%) | Key Considerations |

| HATU | Aminium/Uronium Salt | > 95 | > 98 | Highly efficient for hindered couplings with rapid reaction times.[3] |

| HBTU | Aminium/Uronium Salt | 90 - 95 | > 95 | A reliable and cost-effective alternative to HATU.[3] |

| PyBOP | Phosphonium Salt | 90 - 95 | > 95 | High efficiency with a low risk of racemization; byproducts are not carcinogenic.[3] |

| DIC/HOBt | Carbodiimide | 85 - 92 | > 95 | Cost-effective, but may require longer reaction times or double coupling for hindered residues.[3] |

Table 2: Racemization Risk and Reaction Times

| Coupling Reagent | Racemization Risk | Typical Reaction Time (hours) |

| HATU | Very Low | 1 - 2 |

| HBTU | Low | 2 - 4 |

| PyBOP | Low | 2 - 4 |

| DIC/HOBt | Low to Moderate | 4 - 8 |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in the incorporation of this compound using manual Boc-SPPS.

Conversion of this compound to the Free Acid

Prior to use in coupling reactions, the dicyclohexylammonium (DCHA) salt must be converted to the free acid.[4]

-

Materials:

-

This compound

-

Dichloromethane (DCM)

-

10% aqueous solution of sodium bisulfate (NaHSO₄) or potassium bisulfate (KHSO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the this compound salt in DCM.

-

Transfer the solution to a separatory funnel.

-

Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free acid as a foam or oil.

-

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the incorporation of Boc-D-N-Me-Phe into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

-

Reagents:

-

50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

DCM

-

Isopropanol (IPA)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM and add the 50% TFA/DCM solution to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[5]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

-

-

Reagents:

-

10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)

-

DMF

-

-

Procedure:

-

Add the 10% DIEA/DMF solution to the deprotected peptide-resin.

-

Agitate for 2 minutes, then drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x).

-

The following protocol uses HATU as the coupling reagent. Similar protocols can be followed for HBTU and PyBOP, with adjustments to the equivalents and activation times as needed.

-

Reagents:

-

Boc-D-N-Me-Phe-OH (free acid) (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

DIEA (6 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve Boc-D-N-Me-Phe-OH and HATU in DMF.

-

Add DIEA to the solution to begin the activation of the amino acid.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the reaction for completion using a qualitative test for secondary amines, such as the chloranil test. A negative test indicates a complete reaction.

-

If the coupling is incomplete, a second coupling (recoupling) with freshly prepared activated amino acid may be necessary.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection

This procedure is for cleaving the completed peptide from the resin and removing the side-chain protecting groups. This step should be performed in a well-ventilated fume hood.

-

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

-

Cold diethyl ether

-

-

Procedure:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add the scavenger cocktail to the reaction vessel.

-

Carefully distill anhydrous HF into the vessel at 0°C.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

-

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for Boc-SPPS incorporation.

Caption: Coupling reagent selection guide.

Analytical Characterization of N-Methylated Peptides

Thorough analytical characterization is essential to confirm the successful incorporation of Boc-D-N-Me-Phe and to assess the purity of the final peptide.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for purifying the crude peptide and determining its purity. The increased hydrophobicity of N-methylated peptides may require adjustments to the gradient elution profile. The presence of cis/trans isomers of the N-methylated amide bond can sometimes lead to peak broadening or the appearance of multiple peaks for a single peptide.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the incorporation of the N-methyl-phenylalanine residue.[7]

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides sequence confirmation and can pinpoint the location of the N-methylated residue through analysis of the fragmentation pattern (b- and y-ions).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can provide detailed structural information, including the conformation of the peptide backbone and the stereochemistry of the incorporated amino acid. The N-methyl group will exhibit a characteristic singlet in the 1H NMR spectrum.

Conclusion

The incorporation of this compound into peptides, while presenting challenges due to steric hindrance, is a valuable tool in drug discovery for enhancing the pharmacokinetic properties of peptide leads. By selecting the appropriate coupling reagents, optimizing reaction conditions, and employing rigorous analytical techniques, researchers can successfully synthesize and characterize these modified peptides. This guide provides a foundational framework to assist scientists in navigating the complexities of unnatural amino acid incorporation and advancing the development of novel peptide therapeutics.

References

- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Coupling Boc-D-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-D-N-Me-Phe-OH, into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation.[1][2] However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[2] The selection of an appropriate and highly efficient coupling reagent is therefore critical for the successful synthesis of N-methylated peptides.

These application notes provide a comprehensive guide to the use of Boc-D-N-Me-Phe DCHA in SPPS, including the necessary conversion to its free acid form and a comparative overview of common coupling reagents with detailed protocols.

Conversion of this compound to Boc-D-N-Me-Phe-OH

Boc-D-N-Me-Phe is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.[3] Before it can be used in SPPS, the DCHA salt must be converted to the free acid.

Protocol: Free Acid Conversion

-

Suspension: Suspend the this compound salt in ethyl acetate (5-10 volumes).

-

Acidification: Add 10% aqueous phosphoric acid while stirring until the solid dissolves completely and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.

-

Phase Separation: Separate the aqueous layer.

-

Washing: Wash the organic layer with 10% phosphoric acid (1 x 2 volumes) and then with water (3 x 2 volumes). The pH of the final aqueous wash should be ≥4.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free acid, which is often an oil.

Coupling Reagents and Protocols

The reduced nucleophilicity and increased steric bulk of the secondary amine in N-methylated amino acids necessitate the use of highly reactive coupling reagents.[2] Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for these challenging couplings.

Comparative Performance of Coupling Reagents

The following table summarizes the performance of key coupling reagents for sterically hindered N-methylated amino acids, providing a guide for selecting the optimal reagent for coupling Boc-D-N-Me-Phe-OH.

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Key Considerations |

| HATU | Uronium/Aminium Salt | >95 | Very Fast | Highly efficient for hindered couplings, though it can be more expensive.[4][5][6][7][8] Potential for guanidinylation of the N-terminal amine.[4] Based on the potentially explosive HOAt.[4] |

| HCTU | Uronium/Aminium Salt | >95 | Very Fast | Similar high reactivity to HATU, often more cost-effective.[9][10] |

| COMU | Uronium/Aminium Salt | >95 | Very Fast | High coupling efficiency comparable to HATU, with a better safety profile as it is not based on explosive benzotriazole derivatives.[11][12] Byproducts are water-soluble, simplifying purification.[13] |

| PyBOP | Phosphonium Salt | 90-98 | Fast | Reliable and widely used, avoids the carcinogenic byproduct HMPA associated with BOP.[4][14] Generally less reactive than HATU for the most challenging couplings. |

Experimental Workflow for SPPS Cycle

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency.

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

-

Activation Mixture: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).

-

Coupling: Add the activation mixture to the drained resin and agitate at room temperature for 2 to 4 hours.

-

Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove soluble reagents and byproducts.[2]

Protocol 2: PyBOP-Mediated Coupling

A reliable and widely used protocol that avoids the use of HOBt.

-

Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

-

Coupling Mixture: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (2 equivalents) and PyBOP (2 equivalents) in DMF.

-

Coupling: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIPEA (4 equivalents). Agitate the mixture at room temperature for 1 to 4 hours.

-

Washing: Filter and wash the resin as described in Protocol 1.

Protocol 3: HCTU-Mediated Coupling

A cost-effective alternative to HATU with similar efficiency.

-

Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

-

Activation Mixture: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (3 equivalents) and HCTU (3 equivalents) in DMF. Add DIPEA (6 equivalents).

-

Coupling: Add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.

-

Washing: Filter and wash the resin as described in Protocol 1.

Protocol 4: COMU-Mediated Coupling

A highly efficient and safer alternative to benzotriazole-based reagents.

-

Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

-

Activation Mixture: Pre-activate Boc-D-N-Me-Phe-OH (3 equivalents) with COMU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1 minute.[11]

-

Coupling: Add the pre-activated mixture to the resin and let it stand for 1 hour for hindered residues.[11]

-

Washing: Filter and wash the resin as described in Protocol 1.

Monitoring the Coupling Reaction

Due to the secondary amine, the standard Kaiser (ninhydrin) test is not reliable for monitoring the coupling of N-methylated amino acids. A bromophenol blue test can be used as an alternative qualitative method to check for the presence of unreacted amines.

Potential Side Reactions

The primary challenge with coupling N-methylated amino acids is incomplete coupling, leading to deletion sequences in the final peptide. To mitigate this, a double coupling (repeating the coupling step with fresh reagents) may be necessary, especially when coupling an N-methylated amino acid to another N-methylated residue.[2]

Uronium/aminium-based reagents like HATU and HCTU can potentially cause guanidinylation of the N-terminal amine, which terminates the peptide chain.[4] This can be minimized by pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin.[2]

Signaling Pathway of Amide Bond Formation

Caption: Activation and coupling pathway using a uronium salt reagent.

Conclusion

The successful incorporation of Boc-D-N-Me-Phe-OH in SPPS is highly dependent on the choice of coupling reagent. High-performance uronium/aminium salts such as HATU, HCTU, and COMU are generally recommended for these sterically hindered couplings to achieve high yields and purity. Phosphonium salts like PyBOP also offer a reliable alternative. The provided protocols and comparative data serve as a guide for researchers to optimize their synthetic strategies for N-methylated peptides.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. bachem.com [bachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for the Deprotection of Boc-D-N-Me-Phe DCHA with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and clean deprotection of N-tert-butoxycarbonyl-D-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA) using trifluoroacetic acid (TFA). These guidelines are intended to assist researchers in obtaining the free amine with high purity and yield, a critical step in peptide synthesis and the development of active pharmaceutical ingredients.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and volatility, which simplifies the isolation of the final product.[2]

The deprotection of this compound involves two key stages: the initial cleavage of the dicyclohexylammonium (DCHA) salt to liberate the free carboxylic acid, followed by the acid-catalyzed removal of the Boc group from the secondary amine. Careful control of reaction conditions and the use of appropriate scavengers are crucial to minimize side reactions, particularly the alkylation of the electron-rich phenyl ring by the tert-butyl cation generated during the reaction.[2]

Reaction Mechanism

The TFA-mediated deprotection of the Boc group proceeds through an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][3] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]

The Role of Scavengers

A primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the electrophilic tert-butyl cation.[2] In the case of phenylalanine derivatives, the aromatic ring is susceptible to tert-butylation.[2] To prevent this and other potential side reactions, scavengers are added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted modifications.[2] For aromatic amino acids like phenylalanine, a common and effective scavenger cocktail includes triisopropylsilane (TIS) and water.[2]

Quantitative Data on TFA Deprotection Conditions

The selection of TFA concentration and reaction time is critical for achieving complete deprotection while minimizing side product formation. The following table summarizes various reported conditions for TFA-mediated Boc deprotection.

| TFA Concentration (% v/v in DCM) | Reaction Time | Temperature | Notes | Reference(s) |

| 20% | 1-4 hours | Room Temperature | A commonly used mild condition. | [4] |

| 25% | 2 hours | Room Temperature | A general and effective condition. | [2][5] |